Cas no 251307-08-1 (4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester)

4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester structure
251307-08-1 structure
Product name:4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester
CAS No:251307-08-1
MF:C8H11ClN2O4
MW:234.636941194534
CID:246370
PubChem ID:2765139

4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester
    • 4-Pyridazinecarboxylicacid, 2-(chloroacetyl)hexahydro-6-oxo-, methyl ester (9CI)
    • Methyl 2-(chloroacetyl)-6-oxohexahydro-4-pyridazinecarboxylate
    • 10H-031
    • methyl 2-(2-chloroacetyl)-6-oxo-1,2-diazinane-4-carboxylate
    • 2-(2-CHLORO-ACETYL)-6-OXO-HEXAHYDRO-PYRIDAZINE-4-CARBOXYLIC ACID METHYL ESTER
    • methyl 2-(2-chloroacetyl)-6-oxodiazinane-4-carboxylate
    • 251307-08-1
    • AKOS005074538
    • methyl 2-(2-chloroacetyl)-6-oxopiperazine-4-carboxylate
    • Methyl2-(2-chloroacetyl)-6-oxohexahydropyridazine-4-carboxylate
    • Methyl 2-(2-chloroacetyl)-6-oxohexahydropyridazine-4-carboxylate
    • Inchi: InChI=1S/C8H11ClN2O4/c1-15-8(14)5-2-6(12)10-11(4-5)7(13)3-9/h5H,2-4H2,1H3,(H,10,12)
    • InChI Key: FAJFZYQBNQJTSV-UHFFFAOYSA-N
    • SMILES: COC(C1CC(=O)NN(C(CCl)=O)C1)=O

Computed Properties

  • Exact Mass: 234.0407345g/mol
  • Monoisotopic Mass: 234.0407345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 75.7Ų

4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM515661-1g
Methyl 2-(2-chloroacetyl)-6-oxohexahydropyridazine-4-carboxylate
251307-08-1 97%
1g
$421 2024-07-28

4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester Related Literature

Additional information on 4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester

Recent Advances in the Study of 4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester (CAS: 251307-08-1)

The compound 4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester (CAS: 251307-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine core and chloroacetyl functional group, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent research is the role of this compound as a potent inhibitor of specific bacterial enzymes, such as those involved in cell wall synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Pyridazinecarboxylicacid exhibited strong inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial peptidoglycan biosynthesis, making it a potential candidate for next-generation antibiotics.

In addition to its antimicrobial properties, recent investigations have explored the compound's potential in cancer therapy. A preclinical study conducted by researchers at the National Cancer Institute revealed that 4-Pyridazinecarboxylicacid derivatives could selectively target and inhibit certain kinases involved in tumor proliferation. The study, published in Cancer Research, reported significant tumor growth inhibition in mouse models, with minimal off-target effects. These findings suggest that further optimization of this compound could lead to the development of highly specific kinase inhibitors for oncology applications.

The synthetic chemistry community has also made notable progress in improving the production of 4-Pyridazinecarboxylicacid. A 2024 paper in Organic Process Research & Development described a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. This advancement is particularly important for scaling up production for potential clinical trials. The new method utilizes a one-pot reaction sequence that significantly reduces the formation of byproducts, addressing previous challenges in the compound's synthesis.

Looking forward, researchers are focusing on several key areas for this compound. First, structure-activity relationship (SAR) studies are being conducted to identify the most pharmacologically active derivatives. Second, formulation scientists are working on improving the compound's solubility and bioavailability, which have been identified as current limitations. Finally, toxicology studies are underway to assess the safety profile of this compound class, a critical step in its potential translation to clinical applications.

In conclusion, 4-Pyridazinecarboxylicacid, 2-(2-chloroacetyl)hexahydro-6-oxo-, methyl ester represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. The recent research advances discussed in this brief highlight its growing importance in addressing critical medical challenges, from antibiotic resistance to cancer treatment. As research continues, we anticipate seeing more refined derivatives of this compound entering preclinical and clinical development stages in the coming years.

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